Paecilomide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

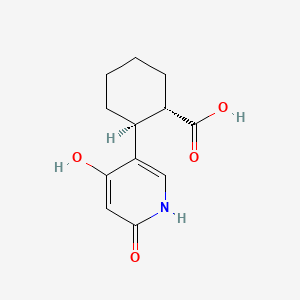

Paecilomide is a novel pyridone alkaloid isolated from the fungal species Paecilomyces lilacinus. This compound has garnered attention due to its potent acetylcholinesterase inhibition properties, making it a promising candidate for various biomedical applications .

Preparation Methods

Paecilomide is synthesized through the cultivation of Paecilomyces lilacinus in potato dextrose broth under various fermentative conditions. The bacterium Salmonella typhimurium is added to the growing medium to provide biotic stress, which enhances the production of secondary metabolites. The extracts are prepared by liquid-liquid extraction using ethyl acetate, a medium polarity solvent, to avoid extracting culturing media components. The structure of this compound is elucidated using modern nuclear magnetic resonance techniques and mass spectrometric analyses .

Chemical Reactions Analysis

Paecilomide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Paecilomide has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the synthesis and reactivity of pyridone alkaloids.

Biology: The compound is studied for its role in the metabolism and secondary metabolite production of Paecilomyces lilacinus.

Medicine: Due to its acetylcholinesterase inhibition properties, this compound is being investigated as a potential treatment for neurodegenerative diseases like Alzheimer’s disease.

Industry: This compound and its derivatives are explored for their potential use in the pharmaceutical and food industries

Mechanism of Action

Paecilomide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Paecilomide is unique among pyridone alkaloids due to its specific acetylcholinesterase inhibition properties. Similar compounds include:

Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure.

Donepezil: A widely used acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease, structurally different from this compound.

Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, with a distinct chemical structure.

This compound’s uniqueness lies in its fungal origin and the specific conditions required for its production, which differentiate it from other acetylcholinesterase inhibitors.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(1S,2S)-2-(4-hydroxy-6-oxo-1H-pyridin-3-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO4/c14-10-5-11(15)13-6-9(10)7-3-1-2-4-8(7)12(16)17/h5-8H,1-4H2,(H,16,17)(H2,13,14,15)/t7-,8-/m0/s1 |

InChI Key |

NIEWBDAIEROLFK-YUMQZZPRSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C2=CNC(=O)C=C2O)C(=O)O |

Canonical SMILES |

C1CCC(C(C1)C2=CNC(=O)C=C2O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.